n-Ethyl-d-serine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(ethylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-6-4(3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZPEAGXXTEAV-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475626 | |
| Record name | n-ethyl-d-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915405-02-6 | |
| Record name | N-Ethyl-D-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915405-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-ethyl-d-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic and Derivatization Methodologies for N Ethyl D Serine
Advanced Analytical Methodologies
The use of isotopically labeled compounds is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions and tracking metabolic pathways. nih.gov While direct studies on the deuteration of n-Ethyl-d-serine are not extensively documented in publicly available research, the principles and methodologies can be inferred from studies on d-serine (B559539) and other amino acids. Deuterium (B1214612), as a stable isotope of hydrogen, can be strategically incorporated into a molecule to probe reaction kinetics and mechanisms. The increased mass of deuterium compared to protium (B1232500) can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered if a carbon-hydrogen bond is broken in the rate-determining step. This effect provides valuable insight into reaction mechanisms. nih.gov
Deuteration of serine and its analogs is often achieved through chemical synthesis. For instance, methods have been patented for the preparation of deuterated d-serine analogs, such as d-serine-2-d. pharmaceutical-technology.comgoogle.com These synthetic routes often involve the use of deuterium sources like deuterium gas (D2) or deuterated solvents and reagents. The specific position of deuterium labeling is crucial for mechanistic studies. For example, labeling at the C-2 position (α-carbon) can be used to study reactions involving the cleavage of the Cα-H bond, which is a common step in the metabolism of amino acids by pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.gov
For this compound, deuteration at specific positions could be envisioned to study its metabolic fate and interaction with enzymes. For example, deuteration of the ethyl group could help in tracking the metabolism of this specific moiety. Similarly, deuteration at the C-2 or C-3 positions of the serine backbone would be informative for understanding enzymatic reactions involving this part of the molecule. The synthesis of such deuterated analogs would likely follow established organic synthesis procedures, potentially involving reductive amination with deuterated reagents or other stereospecific synthesis methods that allow for the precise placement of deuterium atoms. researchgate.net
The following interactive table summarizes various isotopically labeled serine derivatives that have been utilized in research, which could serve as a basis for designing deuterated this compound for mechanistic investigations.
| Isotopically Labeled Serine | Application in Mechanistic Studies |
| [2,3,3-D]l-serine | Studying kinetic isotope effects in serine palmitoyltransferase. nih.govnih.gov |
| [3,3-D]l-serine | Investigating sphingolipid biosynthesis. nih.gov |
| d-serine-2-d | General preparation of deuterated d-serine analogs. pharmaceutical-technology.comgoogle.com |
| (2S,3R)-[3-²H₁]-Serine | Probing the stereochemistry of enzyme reactions. researchgate.net |
These examples underscore the utility of deuteration in mechanistic studies of serine and its derivatives. The synthesis of deuterated this compound would enable researchers to apply similar techniques to investigate its specific biochemical roles and enzymatic processing.
Based on a comprehensive review of available scientific literature, there is insufficient specific data on the chemical compound This compound to generate a detailed article according to the requested outline.
The provided structure requires in-depth information on the biochemical and molecular mechanisms of this compound, including its interactions with specific enzymes and cellular transport systems. Extensive searches have revealed a significant body of research on the parent compound, D-serine , covering its role with serine racemase, D-amino acid oxidase, pyruvate (B1213749) generation, and amino acid transporters. However, this level of detailed research is not publicly available for its N-ethyl derivative.
Consequently, it is not possible to provide scientifically accurate and thorough content for the following sections and subsections as they pertain specifically to this compound:
Biochemical and Molecular Mechanisms Involving N Ethyl D Serine
Interaction with Cellular Transport Systems
Cellular Localization and Distribution Dynamics
To maintain scientific integrity and adhere to the strict requirements of the prompt, an article cannot be produced without verifiable research findings for the specified compound.
Receptor-Ligand Interactions and Allosteric Modulation
The N-methyl-D-aspartate receptor (NMDAR) is a unique glutamate-gated ion channel that requires the binding of two different agonists for its activation: glutamate (B1630785) and a co-agonist. elifesciences.orgdoaj.org While glycine (B1666218) was initially considered the primary co-agonist, extensive research has established D-serine (B559539) as a key, and often dominant, endogenous co-agonist at the glycine-binding site of the NMDAR's GluN1 subunit. frontiersin.orgnih.govnih.govfrontiersin.org The functional activity of NMDARs, which are crucial for synaptic plasticity, learning, and memory, is contingent upon this co-agonist binding. frontiersin.orgnih.govnih.gov
D-serine is considered a full agonist for the NMDAR, with its distribution in the brain, along with its synthesizing enzyme serine racemase, closely matching that of NMDARs. nih.govresearchgate.netnih.gov Evidence indicates that in several brain regions, particularly the forebrain, D-serine is the principal endogenous ligand that occupies the glycine modulatory site, enabling glutamate to open the receptor's ion channel. nih.gov Studies using the enzyme D-amino acid oxidase to selectively degrade D-serine have shown a significant reduction in NMDAR-mediated neurotransmission, an effect that can be reversed by the application of external D-serine. nih.govresearchgate.netjohnshopkins.edu This demonstrates that D-serine is an essential endogenous modulator, fully occupying the co-agonist site at some synapses to regulate NMDAR function. nih.govresearchgate.net
Interestingly, the role of D-serine extends beyond simple co-agonism. At high concentrations, D-serine can exhibit inhibitory effects by competing with glutamate for binding to the GluN2A subunit, suggesting a more complex modulatory role. elifesciences.orgdoaj.org Furthermore, D-serine has been shown to inhibit non-ionotropic NMDAR signaling—a form of signaling that occurs in the absence of ion flux through the channel. nih.govbiorxiv.orgnih.gov This suggests that the availability of D-serine can modulate different downstream signaling pathways of the NMDAR, even when the channel pore is blocked. nih.govnih.gov
Both D-serine and glycine function as co-agonists at the GluN1 subunit of the NMDA receptor, but their potencies and affinities differ. Multiple studies have established that D-serine is a more potent agonist at the glycine site than glycine itself. nih.govresearchgate.net The binding of these co-agonists allosterically modulates the receptor, increasing the affinity of the receptor for the primary agonist, glutamate. nih.gov This enhancement of glutamate binding affinity occurs without altering the total number of binding sites. nih.gov
While both are endogenous ligands, their relative importance can vary by brain region. For instance, in the forebrain, D-serine appears to be the primary co-agonist for synaptic NMDARs. nih.gov In contrast, glycine's localization aligns more closely with NMDAR distribution in the brainstem. nih.gov Extracellular concentrations also vary, with some areas like the striatum having significantly higher levels of D-serine compared to glycine. nih.gov The higher potency of D-serine suggests that it can effectively activate NMDARs even at lower concentrations than glycine. nih.gov However, at high concentrations, both D-serine and glycine can produce an inhibitory effect, indicating a complex dose-dependent relationship with the receptor. elifesciences.org
Impact on Intracellular Signaling Pathways
The activation of NMDARs by glutamate and a co-agonist like D-serine initiates a cascade of intracellular signaling events. One of the key pathways implicated is the Extracellular Signal-regulated Kinase (ERK) pathway. Research has shown that D-serine is involved in modulating the phosphorylation and activation of ERK. nih.govfrontiersin.org Studies related to epileptogenesis have demonstrated that manipulating D-serine levels directly affects ERK phosphorylation. Inhibiting D-serine synthesis was found to decrease ERK activation, while increasing D-serine levels had the opposite effect. nih.govfrontiersin.org This suggests that D-serine-mediated NMDAR activation contributes to downstream signaling, at least in part, through the ERK pathway. nih.govfrontiersin.org
The mechanistic target of rapamycin (B549165) (mTOR) is another critical signaling pathway that regulates cell growth, proliferation, and protein synthesis. nih.govyoutube.com The mTOR pathway is organized into two main complexes, mTORC1 and mTORC2. nih.gov While direct studies linking n-Ethyl-d-serine to the mTOR pathway are scarce, the broader metabolic network connects them. Serine metabolism is linked to the mTOR signaling pathway, particularly in the context of providing one-carbon units for biosynthesis, which is crucial for cell growth regulated by mTOR. researchgate.net The mTOR pathway integrates signals from growth factors and nutrients, including amino acids, to control cellular processes. youtube.com Given that D-serine is synthesized from L-serine, which is part of this metabolic network, there is a potential for indirect regulation of mTOR signaling through the availability of serine precursors. nih.gov
Protein phosphorylation is a fundamental post-translational modification where a phosphate (B84403) group is added to an amino acid, such as serine, threonine, or tyrosine, by a protein kinase. wikipedia.org This process is a reversible switch that can activate or deactivate proteins, altering their function and propagating signals within the cell. wikipedia.orgyoutube.com The signaling cascades initiated by NMDAR activation, which is co-dependent on D-serine, heavily rely on protein phosphorylation.
The influx of calcium through the NMDAR channel activates various calcium-dependent kinases, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII). elifesciences.org These kinases, in turn, phosphorylate a wide array of substrate proteins, including synaptic proteins and transcription factors, leading to changes in synaptic strength and gene expression. The ERK pathway, which is modulated by D-serine levels, is itself a kinase cascade where each component phosphorylates and activates the next. nih.govfrontiersin.org The endpoint of this cascade is the phosphorylation of nuclear and cytoplasmic targets that regulate cellular processes. Therefore, by acting as a co-agonist for the NMDAR, D-serine is a critical upstream regulator of a multitude of protein phosphorylation events that are essential for normal brain function. elifesciences.org
Neurobiological and Neurochemical Investigations of N Ethyl D Serine
Role in Synaptic Transmission and Plasticity
The functional significance of n-Ethyl-d-serine, a derivative of the endogenous neuromodulator D-serine (B559539), is intrinsically linked to its influence on N-methyl-D-aspartate (NMDA) receptors. These receptors are critical for excitatory neurotransmission and synaptic plasticity, the cellular basis of learning and memory. frontiersin.orgfrontiersin.org
Electrophysiological Studies on Synaptic Responses
Electrophysiological studies are pivotal in elucidating the direct effects of neuroactive compounds on neuronal communication. Research utilizing techniques such as whole-cell patch-clamp recordings from neurons in primary hippocampal cell cultures has been instrumental. nih.gov In these preparations, the application of enzymes that selectively degrade endogenous D-serine, like D-amino acid oxidase (DAAOX), leads to a significant reduction in NMDA receptor-mediated synaptic responses. nih.gov This attenuation of neurotransmission can be reversed by the exogenous application of D-serine, demonstrating its role as an endogenous modulator at the glycine (B1666218) site of NMDA receptors. nih.gov
Studies on brain slices, particularly from the hippocampus and cerebellum, have further corroborated these findings. nih.govnih.gov For instance, in immature rat cerebellar slices, where D-serine levels are substantial, NMDA stimulation of nitric oxide synthase (NOS) activity and cyclic GMP (cGMP) levels are significantly diminished by DAAOX treatment. nih.gov This enzymatic degradation of D-serine highlights its crucial role in maintaining robust NMDA receptor function. The effects of DAAOX are reversed by the application of D-serine, confirming the specificity of its action. nih.gov
Molecular dynamics simulations and electrophysiology experiments have revealed that at high concentrations, D-serine can also exhibit inhibitory effects by competing with glutamate (B1630785) for binding to the GluN2A subunit of the NMDA receptor. elifesciences.org This suggests a complex modulatory role for D-serine and its derivatives, where their concentration at the synapse can fine-tune NMDA receptor activity.
| Preparation | Key Manipulation | Observed Effect on NMDA Receptor-Mediated Responses | Reference |
|---|---|---|---|
| Primary Hippocampal Cell Cultures | Degradation of endogenous D-serine with D-amino acid oxidase (DAAOX) | Significant reduction in synaptic responses | nih.gov |
| Primary Hippocampal Cell Cultures | Exogenous application of D-serine following DAAOX treatment | Reversal of the inhibitory effect of DAAOX | nih.gov |
| Immature Rat Cerebellar Slices | DAAOX treatment | Diminished NMDA stimulation of NOS activity and cGMP levels | nih.gov |
| GluN1/GluN2A LBD dimer | High concentrations of D-serine | Inhibitory effect through competition with glutamate | elifesciences.org |
Contribution to Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Long-term potentiation (LTP) and long-term depression (LTD) are enduring forms of synaptic plasticity crucial for learning and memory. nih.govnih.gov The involvement of D-serine, and by extension its derivatives like this compound, in these processes is a significant area of research.
Studies have shown that D-serine is essential for the induction of LTP at various synapses. nih.govoup.com In the medial prefrontal cortex (mPFC), D-serine is the principal endogenous co-agonist of synaptic NMDA receptors and is necessary for LTP induction. oup.com Similarly, in the hippocampus, clamping internal Ca2+ in individual astrocytes blocks LTP induction, a blockade that can be reversed by exogenous D-serine. nih.govnih.govresearchgate.net This indicates that astrocyte-derived D-serine is a critical factor for NMDAR-dependent plasticity. nih.govnih.govresearchgate.net Depleting D-serine or disrupting its release from a single astrocyte can prevent local LTP. nih.govnih.govresearchgate.net
Conversely, recent findings suggest a nuanced role for D-serine in LTD. While some studies indicate that LTD requires both glycine and D-serine, others have shown that D-serine can inhibit ion flux-independent NMDA receptor-mediated LTD. frontiersin.orgbiorxiv.org In the presence of the NMDA receptor channel blocker MK-801, a saturating concentration of D-serine was found to completely block LTD induction. biorxiv.org This suggests that the availability of D-serine could modulate the direction of synaptic plasticity.
| Plasticity Type | Brain Region | Role of D-serine | Key Finding | Reference |
|---|---|---|---|---|
| LTP | Medial Prefrontal Cortex (mPFC) | Essential Co-agonist | Necessary for the induction of LTP at mature excitatory synapses. | oup.com |
| LTP | Hippocampus (CA1) | Astrocyte-derived Modulator | Ca2+-dependent release from astrocytes is required for LTP induction. | nih.govnih.govresearchgate.net |
| LTD | Hippocampus | Modulator | Required for induction in some paradigms. | frontiersin.org |
| LTD (ion flux-independent) | Cultured Neurons | Inhibitor | Completely blocks LTD induction in the presence of MK-801. | biorxiv.org |
Influence on Neural Circuit Function
The impact of this compound on individual synapses translates to broader effects on the function of neural circuits. These effects are investigated in simplified, controlled environments like neuronal cultures and brain slices, and by mapping its distribution within the central nervous system.
Studies in Defined Neuronal Cultures and Brain Slices
Defined neuronal cultures and acute brain slices provide accessible models to study the cellular and synaptic mechanisms of this compound's actions. In "pure" cultures of hippocampal neurons grown without astrocytes, the ability to express LTP is compromised. nih.gov This deficit can be partially rescued by adding exogenous D-serine to the culture medium, highlighting the importance of glia-derived D-serine for synaptic plasticity. nih.gov
Brain slice preparations from various regions, including the hippocampus, prefrontal cortex, and cerebellum, have been instrumental in demonstrating the physiological relevance of D-serine. nih.govnih.govoup.com For example, in prefrontal cortex slices, enzymatic degradation of D-serine impairs NMDA receptor-mediated synaptic transmission and prevents LTP induction. oup.com These deficits are restored by the application of exogenous D-serine. oup.com Similarly, in hippocampal slices, disrupting D-serine release from astrocytes blocks local LTP. nih.gov These studies in reduced preparations provide strong evidence for the critical role of the D-serine system in fundamental neural processes.
Regional Distribution and Cellular Sources in Central Nervous System Models
The distribution of D-serine and its synthesizing enzyme, serine racemase (SR), is not uniform throughout the central nervous system (CNS), suggesting region-specific roles. nih.govnih.gov D-serine levels are particularly high in forebrain regions enriched with NMDA receptors, such as the cerebral cortex, hippocampus, and striatum. nih.govpnas.orgpnas.org In humans, the cerebrum contains the highest concentration of D-serine. nih.gov This distribution pattern closely correlates with the density of NMDA receptor binding sites. niph.go.jp
Historically, astrocytes were considered the primary source of D-serine in the brain. nih.govnih.gov Immunohistochemical studies have localized D-serine to protoplasmic astrocytes that are in close proximity to synapses. nih.govpnas.org These glial cells can release D-serine in a calcium-dependent manner, often triggered by neuronal activity. frontiersin.orgnih.gov However, more recent evidence has established that neurons also express serine racemase and can be a significant source of D-serine. oup.comnih.gov Neuronal depolarization can trigger the release of D-serine, suggesting a direct role for neurons in regulating their own NMDA receptor function. nih.gov The relative contribution of astrocytic versus neuronal D-serine likely varies depending on the brain region and the specific physiological context.
Behavioral and Cognitive Research in Preclinical Models
Preclinical research in animal models is essential to understand how the molecular and cellular actions of compounds like this compound translate into effects on behavior and cognition.
Studies in rodents have demonstrated that manipulating D-serine levels can impact various cognitive domains. For instance, intraperitoneal administration of D-serine in rats has been shown to improve social memory, while in mice, it has enhanced recognition and working memory. frontiersin.org In a mouse model of Alzheimer's disease, D-serine administration rescued impairments in spatial and associative memory. nih.gov Conversely, NMDA receptor antagonists can induce memory impairments that are reversed by D-serine, further supporting its role in cognitive processes mediated by these receptors. nih.gov
Animal models of depression and anxiety have also been utilized to investigate the behavioral effects of altered D-serine levels. Transgenic mice with elevated brain D-serine levels, achieved by overexpressing serine racemase in astrocytes, exhibit reduced depression-related behaviors in several tests, including the forced swim test and novelty-suppressed feeding test. plos.orgpsu.edu Chronic dietary supplementation with D-serine has been shown to produce similar antidepressant-like effects. plos.org These findings suggest that enhancing D-serine signaling may have therapeutic potential for mood disorders.
| Animal Model | Manipulation | Behavioral/Cognitive Outcome | Reference |
|---|---|---|---|
| Rats | Intraperitoneal D-serine administration | Improved social memory | frontiersin.org |
| Mice | Intraperitoneal D-serine administration | Enhanced recognition and working memory | frontiersin.org |
| Mouse model of Alzheimer's disease | D-serine administration | Rescued spatial and associative memory deficits | nih.gov |
| Transgenic mice (SrrTg) | Elevated brain D-serine levels | Reduced depression-related behaviors | plos.orgpsu.edu |
| Mice | Chronic dietary D-serine supplementation | Antidepressant-like effects | plos.org |
Assessment of Cognitive Domains and Sensorimotor Gating
There is no available research data on the assessment of this compound's effects on cognitive domains such as learning, memory, attention, or executive function. Similarly, no studies were found that investigated the impact of this compound on sensorimotor gating, which is often measured using prepulse inhibition (PPI) of the startle response. nih.gov
Exploration of Neurodevelopmental Implications
No literature was found that explores the potential roles or implications of this compound in the context of neurodevelopment. Research into the developmental regulation and function of related compounds like D-serine exists, highlighting its importance in processes such as neuronal migration and circuit refinement, but this information does not extend to this compound. nih.govfrontiersin.orgjneurosci.org
Pharmacological and Preclinical Applications of N Ethyl D Serine Derivatives
Design and Synthesis of n-Ethyl-d-serine Analogs as Pharmacological Probes
The development of this compound analogs as pharmacological probes involves the strategic modification of the D-serine (B559539) molecular structure. These chemical alterations aim to create compounds with tailored properties for investigating NMDAR function. Such modifications can enhance receptor binding affinity, alter metabolic stability, or improve penetration across the blood-brain barrier, thereby providing more precise tools for dissecting NMDAR-mediated neurotransmission.
Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical modifications to the D-serine scaffold influence its interaction with NMDARs. D-serine itself is recognized as a potent co-agonist, binding to the GluN1 subunit of the NMDAR. Emerging research indicates that D-serine can also bind to the GluN2A subunit, potentially competing with glutamate (B1630785) and exhibiting inhibitory effects at higher concentrations. Analogs, such as ester derivatives of D-serine, are being explored for their neuromodulatory effects in preclinical models. SAR studies focus on identifying structural features that optimize the affinity and efficacy of these derivatives at specific NMDAR subtypes or allosteric sites, thereby providing more precise tools for investigating NMDAR signaling pathways.
Investigational Studies in Animal Models of Neurological Conditions
Preclinical investigations utilizing animal models are crucial for evaluating the potential therapeutic applications of this compound derivatives in various neurological conditions characterized by glutamatergic dysregulation or neurodegeneration.
A significant body of research implicates NMDAR hypofunction in the pathophysiology of schizophrenia. D-serine and its related compounds are actively investigated for their potential to restore NMDAR function in animal models that mimic aspects of this disorder. Studies have demonstrated that D-serine administration can reverse behavioral abnormalities induced by NMDAR antagonists, such as phencyclidine (PCP) or MK-801, in rodents. For instance, D-serine has been shown to improve social interaction deficits in specific mouse models. Furthermore, compounds related to D-serine, such as ALX 5407, have exhibited beneficial effects comparable to established antipsychotic medications in preclinical schizophrenia models. Genetic models with altered D-serine pathway genes, such as those with reduced D-serine levels or altered serine racemase activity, also exhibit schizophrenia-like phenotypes, underscoring the importance of this pathway. Inhibitors of D-amino acid oxidase (DAAO), like luvadaxistat, which increase D-serine levels, have shown pro-cognitive effects in rodent models of schizophrenia by enhancing NMDA receptor transmission.
This compound analogs also contribute to understanding neurodegenerative processes where NMDAR dysfunction and excitotoxicity play a role. D-serine is implicated in neuroprotection and has been linked to conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). In Alzheimer's disease models, D-serine has been shown to mitigate synaptic loss and improve cognitive function. In ALS models, elevated D-serine levels have been associated with motor neuron degeneration, suggesting that modulating NMDAR activity through D-serine or its derivatives could be a therapeutic strategy. Inhibitors targeting serine racemase (SR), the enzyme responsible for D-serine synthesis, are developed as pharmacological tools to investigate and potentially treat neurodegenerative diseases. For example, SR deletion has been shown to confer neuronal protection against cerebral ischemia and excitotoxicity, and NMDAR and Aß-induced neurotoxicity are attenuated in SR−/− mice.
Interactions with Endogenous Neurotransmitter Systems
The primary interaction of this compound derivatives, mirroring D-serine, is with the NMDAR system. However, their influence extends to broader neurotransmitter dynamics, particularly within the glutamatergic system.
As a co-agonist, D-serine acts synergistically with glutamate to activate NMDARs, thereby enhancing synaptic transmission and plasticity. This cooperative action is fundamental to its physiological roles in learning and memory. Conversely, research indicates that at higher concentrations, D-serine can inhibit NMDAR function or specific signaling pathways, suggesting a complex modulatory capacity that can be antagonistic under certain conditions. D-serine also interacts with glutamate delta receptors (GluD), although this interaction does not typically lead to ion channel currents.
The provided search results focus extensively on the compound D-serine and its role as a co-agonist of NMDA receptors, its synthesis, degradation, and implications in neurological disorders like schizophrenia and Alzheimer's disease. However, there is no information available in the search results pertaining to the specific chemical compound "this compound" or its derivatives concerning their effects on endogenous neurotransmitter levels.
Therefore, it is not possible to generate the requested article section with detailed research findings and data tables specifically for "this compound" based on the current search results. The information found exclusively relates to D-serine.
Compound List:
D-serine
Glutamate
GABA
Dopamine
Serotonin
Advanced Analytical Methodologies for N Ethyl D Serine Quantification and Characterization
Development and Validation of Chiral Separation Techniques
Chiral separation is the cornerstone of D-serine (B559539) analysis, enabling its distinction from the ubiquitous L-serine. Chromatographic techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE), are widely employed to achieve this separation.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Direct enantiomeric separation using HPLC with a chiral stationary phase (CSP) is a primary strategy for D-serine analysis. This method avoids the need for derivatization, simplifying sample preparation. Various types of CSPs have been utilized, with selection being a critical factor for successful resolution.
Pirkle-type and crown ether-based columns are commonly used. For instance, a two-dimensional HPLC system using a Pirkle-type chiral column (Sumichiral OA-2500S) has been successfully applied to determine D-serine content in various organisms after derivatization with a fluorogenic reagent. Another approach utilized a Sumichiral column with UV-Vis detection to quantify dabsylated D- and L-serine in cerebrospinal fluid (CSF). More recently, molecularly imprinted polymers (MIPs) have been explored as highly selective CSPs for the chromatographic separation of chiral compounds like D,L-serine.
| Chiral Stationary Phase (CSP) Type | Principle | Example Application for Serine | Reference(s) |
| Pirkle-Type | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. | Used in a 2D-HPLC system for resolving NBD-derivatized serine enantiomers in biological samples. | |
| Crown Ether-Based | Utilizes host-guest chemistry, where the primary amine group of the analyte complexes within the chiral crown ether cavity. | A CROWNPAK CR(+) column was used for the rapid separation of underivatized D/L-serine in mouse brain samples. | |
| Polysaccharide-Based | Phenylcarbamate derivatives of cellulose (B213188) or amylose (B160209) provide chiral grooves and cavities for enantioseparation. | Chiralpak and Chiralcel columns are effective for resolving NBD-derivatized α-amino acid esters. | |
| Molecularly Imprinted Polymers (MIPs) | Creates polymer matrices with cavities specifically templated to the shape of the target molecule (e.g., D-serine) for high selectivity. | MIP composite membranes have been developed for the chiral separation of D,L-serine racemate. |
Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Enantiomeric Resolution
GC and CE offer alternative and powerful approaches for enantiomeric resolution. GC, often coupled with mass spectrometry (GC-MS), provides high separation efficiency. For GC analysis, amino acids must first be derivatized to increase their volatility. A validated GC-MS method for D-serine in CSF involved nonchiral derivatization followed by separation on a chiral column (Chirasil-L-Val). This technique has been noted as a very common method for enantiomeric amino acid analysis since D-serine was first identified in the rat brain.
Capillary electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte. A CE-laser-induced fluorescence (LIF) method was developed for D-serine analysis in cellular matrices, involving derivatization with fluorescein (B123965) isothiocyanate (FITC) and using hydroxypropyl-β-cyclodextrin as the chiral selector. This method achieved an enantioselectivity (α) of 1.03 and a resolution (Rs) of 1.37. Another CE method successfully resolved D- and L-serine derivatives in under 10 minutes, making it suitable for medium-throughput screening of serine racemase inhibitors.
| Technique | Principle of Enantioseparation | Key Features | Reference(s) |
| Gas Chromatography (GC) | Volatilized, derivatized enantiomers are separated on a chiral stationary phase column. | High resolution; requires derivatization to increase analyte volatility. | |
| Capillary Electrophoresis (CE) | Diastereomeric derivatives or enantiomers complexed with a chiral selector in the buffer migrate at different velocities in an electric field. | Low sample volume requirement; high efficiency; can be coupled with sensitive detectors like LIF. |
Pre-column Derivatization Strategies for Enantiomeric Separation
Pre-column derivatization is a widely used strategy that involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard, non-chiral reversed-phase column (e.g., C18), which are robust and versatile.
Numerous CDAs have been developed for amino acid analysis.
Marfey's Reagent (FDAA) and its analogs : These are among the most common reagents used for creating diastereomers for LC-MS analysis.
Spectroscopic Characterization of n-Ethyl-d-serine and its Interactions
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure and stereochemistry of chiral compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed information at the atomic and molecular levels, ensuring the correct constitution and configuration of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed for complete structural assignment. nih.gov
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The ethyl group introduces a characteristic quartet for the methylene (B1212753) protons (-CH₂) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃), with their coupling providing clear evidence of the ethyl fragment. The protons on the serine backbone, namely the α-hydrogen (H-2) and the two diastereotopic β-hydrogens (on C-3), would appear as multiplets. The chemical shift of the α-hydrogen is influenced by the adjacent amino and carboxyl groups, while the β-hydrogens are affected by the hydroxyl group.
The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom. The carbonyl carbon (C-1) of the carboxylic acid typically appears significantly downfield. The signals for the α-carbon (C-2) and β-carbon (C-3) of the serine core, along with the two carbons of the N-ethyl group, would resonate at characteristic chemical shifts, confirming the carbon skeleton of the molecule.
While specific experimental data for this compound is not publicly available, a representative ¹H and ¹³C NMR dataset can be hypothesized based on the known spectral data for D-serine and the predictable influence of an N-ethyl group. nih.govhmdb.ca
Representative Data Table for this compound NMR Shifts (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| ¹H NMR (Proton) | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (α-CH) | ~3.9 - 4.1 | Doublet of doublets (dd) | |
| H-3 (β-CH₂) | ~3.8 - 4.0 | Multiplet (m) | |
| N-CH₂ | ~2.9 - 3.2 | Quartet (q) | ~7.2 |
| N-CH₂CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.2 |
| OH | Variable | Broad singlet (br s) | |
| NH | Variable | Broad singlet (br s) |
| ¹³C NMR (Carbon) | Estimated Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~172 - 175 |
| C-2 (α-C) | ~60 - 63 |
| C-3 (β-C) | ~58 - 61 |
| N-CH₂ | ~45 - 48 |
| N-CH₂CH₃ | ~14 - 16 |
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be used to confirm these assignments. A COSY spectrum would show correlations between coupled protons (e.g., between the N-CH₂ and N-CH₂CH₃ protons, and between the H-2 and H-3 protons), while an HSQC spectrum would link each proton to its directly attached carbon atom, providing definitive evidence for the complete molecular structure of this compound. nih.gov
Circular Dichroism (CD) for Chiral Confirmation
Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chirality of molecules. ntu.edu.sg It is based on the differential absorption of left- and right-circularly polarized light by chiral chromophores. ntu.edu.sgphotophysics.com This technique is particularly valuable for confirming the absolute configuration of enantiomers, such as distinguishing this compound from its L-enantiomer.
Amino acids and their derivatives are ideal candidates for CD analysis. The carboxyl group is the primary chromophore in simple amino acids, and its electronic transitions are influenced by the chiral environment of the α-carbon. univr.it The resulting CD spectrum provides a unique signature for a specific enantiomer. For a D-amino acid, the spectrum is expected to be a mirror image of the corresponding L-amino acid's spectrum.
In the far-UV region (typically 190-250 nm), the CD spectrum of a D-amino acid like D-serine typically exhibits a positive Cotton effect (a positive peak) around 200-210 nm, corresponding to the n → π* transition of the carboxyl group. researchgate.net The presence of the N-ethyl group in this compound is not expected to change the fundamental sign of this Cotton effect, as the stereochemistry at the α-carbon remains the defining chiral feature. Therefore, observing a positive Cotton effect in this region would provide strong evidence for the 'D' configuration of the molecule.
The intensity and exact wavelength of the CD signal can be influenced by the solvent, pH, and temperature, so standardized conditions are crucial for reproducible measurements. photophysics.com By comparing the experimental CD spectrum of a synthesized sample of this compound with that of a known D-amino acid standard or with its L-enantiomer, the chiral integrity and absolute configuration can be unequivocally confirmed.
Future Perspectives and Emerging Research Directions for N Ethyl D Serine
Potential for Novel Therapeutic Target Identification
There is currently no available research identifying or proposing novel therapeutic targets specifically for n-Ethyl-d-serine. Scientific investigations into the biological activity, mechanism of action, and potential protein interactions of this compound have not been published. Therefore, its value in the identification of new therapeutic pathways remains undetermined.
Development of Advanced In Vitro and In Vivo Models for this compound Research
There is no information available on the development or use of advanced in vitro or in vivo models specifically designed for the study of this compound. Research on this particular compound would necessitate the development of such models to investigate its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in a controlled setting. However, reports of such model development are absent from the current scientific record.
Q & A
Q. What are the established methodologies for synthesizing N-Ethyl-D-serine, and how do reaction conditions influence chiral purity?
Synthesis typically involves enantioselective alkylation of D-serine derivatives. Key steps include:
- Reagent selection : Ethylating agents (e.g., ethyl iodide) in basic conditions (e.g., NaH or K₂CO₃) to target the amino group .
- Chiral control : Use of chiral auxiliaries or catalysts to preserve D-configuration, monitored via polarimetry or chiral HPLC .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are most effective for characterizing N-Ethyl-D-serine in complex biological matrices?
- Chromatography : Reverse-phase HPLC or UPLC with chiral columns (e.g., Chiralpak®) to resolve enantiomers .
- Spectroscopy : ¹H NMR for structural confirmation (e.g., ethyl group protons at δ 1.0–1.5 ppm; chiral center splitting patterns) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
Q. How should researchers mitigate risks when handling N-Ethyl-D-serine in laboratory settings?
- Safety protocols : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact; work in fume hoods to prevent inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation or hygroscopic absorption .
- Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for N-Ethyl-D-serine across in vitro and in vivo studies?
- Systematic review : Conduct a meta-analysis of existing literature using databases like PubMed/Scopus, applying filters for study design (e.g., controlled trials) and species models .
- Methodological critique : Compare assay conditions (e.g., concentration ranges, solvent compatibility) and statistical power (e.g., sample size, p-value thresholds) .
- Triangulation : Validate findings using orthogonal methods (e.g., electrophysiology for NMDA receptor modulation alongside biochemical assays) .
Q. What strategies optimize experimental design for studying N-Ethyl-D-serine’s role in neurological pathways?
- Variables : Define independent variables (e.g., dosage, administration route) and dependent variables (e.g., neurotransmitter levels, behavioral outcomes) .
- Controls : Include sham-treated groups and competitive inhibitors (e.g., D-serine) to isolate N-Ethyl-D-serine-specific effects .
- Blinding : Use double-blind protocols to minimize bias in data collection and analysis .
Q. How can computational modeling enhance understanding of N-Ethyl-D-serine’s binding affinity to NMDA receptors?
- Docking simulations : Use software like AutoDock Vina to predict binding poses with GluN1/GluN2 subunits .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales to assess stability and binding energy (ΔG) .
- Validation : Correlate in silico results with radioligand displacement assays (e.g., ³H-MK-801 competitive binding) .
Q. What ethical considerations are critical when designing studies involving N-Ethyl-D-serine in animal models?
- IACUC compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) for animal welfare .
- Data transparency : Report negative results and methodological limitations to avoid publication bias .
- Conflict of interest : Disclose funding sources and potential biases in study design or data interpretation .
Methodological Guidance for Data Analysis
Q. How should researchers address variability in pharmacokinetic data for N-Ethyl-D-serine across different administration routes?
- Statistical tools : Apply mixed-effects models to account for inter-subject variability and repeated measures .
- Normalization : Express data as AUC (area under the curve) or Cₘₐₓ normalized to body weight/dose .
- Outlier analysis : Use Grubbs’ test or Dixon’s Q-test to identify and justify exclusion of anomalous data points .
Q. What frameworks support robust synthesis of fragmented evidence on N-Ethyl-D-serine’s metabolic stability?
- Evidence mapping : Create a matrix categorizing studies by methodology (e.g., in vitro hepatocyte assays vs. in vivo clearance rates) .
- Quality assessment : Use tools like SYRCLE’s risk-of-bias checklist to evaluate study rigor .
- Gap analysis : Identify understudied areas (e.g., cytochrome P450 interactions) for targeted follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
